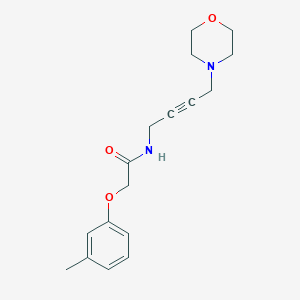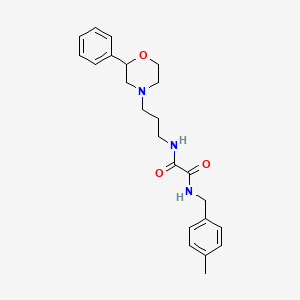
N1-(4-methylbenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule with multiple functional groups. It contains a benzyl group (a benzene ring attached to a CH2 group), a morpholino group (a six-membered ring containing oxygen and nitrogen), and an oxalamide group (a type of amide). These functional groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene and morpholine) could impart stability to the molecule, while the oxalamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzyl group might undergo electrophilic aromatic substitution, while the amide could be involved in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Inhibition of Nucleoside Transport
Research has explored molecules structurally similar to N1-(4-methylbenzyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, such as derivatives of 4-nitrobenzylthioinosine (NBTI), for their potential to inhibit nucleoside transport proteins like ENT1. The modification of NBTI with substituted benzyl groups aims to decrease the compound's polarity, enhancing its oral absorption and CNS penetration capabilities. Certain substitutions on the benzyl group have shown to increase affinity for ENT1, suggesting these molecules' potential in modulating nucleoside transport with implications in various therapeutic areas (R. A. Tromp et al., 2004).
Decarboxylative Condensation for Amide Formation
Another research area involves the decarboxylative condensation of hydroxylamines and α-ketoacids to form amides, a fundamental reaction in organic synthesis. This method provides a pathway for creating a wide range of amide compounds, potentially including structures similar to the queried chemical. The process highlights the versatility of amide bond formation in synthesizing complex molecules for various scientific applications (Lei Ju et al., 2011).
Novel Insecticide Development
The development of flubendiamide, a novel class of insecticide, demonstrates the application of complex amide structures in pest management. Flubendiamide's unique chemical structure, which includes amide moieties, shows exceptional activity against lepidopterous pests. This research indicates the potential of chemically intricate amides, similar in complexity to this compound, in creating effective and targeted insecticidal agents (Masanori Tohnishi et al., 2005).
TRPV1 Antagonists for Pain Management
Research into TRPV1 antagonists, which includes the exploration of compounds with amide functional groups, underscores the importance of such structures in modulating pain pathways. The structural activity relationship studies of these compounds, including modifications to the amide portion, are crucial for optimizing their efficacy and specificity. This line of research exemplifies how detailed chemical modifications can fine-tune molecular interactions with biological targets (Wei Sun et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would depend on its potential applications. If it has interesting biological activity, it could be studied as a potential drug. Alternatively, if it has unique physical or chemical properties, it could be investigated for use in materials or chemical synthesis .
Propiedades
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-18-8-10-19(11-9-18)16-25-23(28)22(27)24-12-5-13-26-14-15-29-21(17-26)20-6-3-2-4-7-20/h2-4,6-11,21H,5,12-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZQAMDOKXZQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2940109.png)
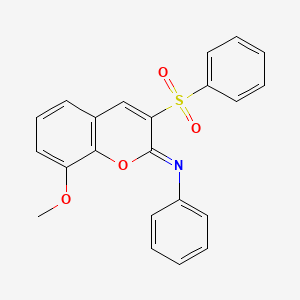

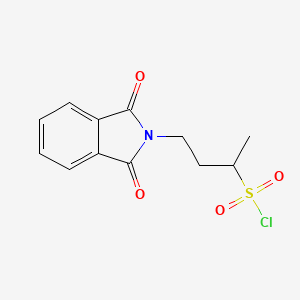
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2940120.png)
![3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2940121.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2940122.png)

![1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-4-methylpiperazine](/img/structure/B2940124.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2940125.png)

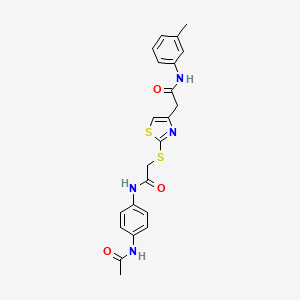
![N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2940131.png)
